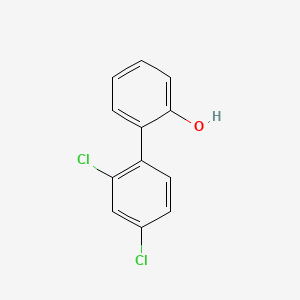

2-(2,4-Dichlorophenyl)phenol

Description

Contextualization within Chlorinated Aromatic Compounds Research

Chlorinated aromatic compounds represent a vast and diverse class of chemicals that have been central to industrial chemistry for decades. researchgate.net This category includes substances ranging from simple chlorinated phenols and benzenes to complex polycyclic systems. Their utility as synthetic intermediates, pesticides, solvents, and flame retardants is well-documented. researchgate.net However, the chemical stability that makes them effective also contributes to their persistence in the environment, leading to significant research into their detection, degradation pathways, and transformation products.

Within this broad context, 2-(2,4-dichlorophenoxy)phenol is classified as a chlorinated diphenyl ether. Research into this specific structural class is often driven by the need to understand the environmental fate of widely used commercial products. The study of such compounds involves tracing their journey from initial application through various physical, chemical, and biological transformations. The formation of intermediates like 2-(2,4-dichlorophenoxy)phenol is a critical piece of this puzzle, providing insight into the mechanisms by which more complex parent molecules are broken down in the environment. ias.ac.in

Significance of the 2,4-Dichlorophenyl Moiety in Chemical Synthesis and Environmental Studies

The 2,4-dichlorophenyl group is a recurring structural motif in a multitude of functional molecules across chemistry, agriculture, and materials science. Its electronic and steric properties make it a valuable building block for creating compounds with specific activities.

In the realm of chemical synthesis, the precursor 2,4-dichlorophenol (B122985) is produced on a large scale for the manufacture of the phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). industrialchemicals.gov.auwikipedia.org Beyond this major application, the 2,4-dichlorophenyl moiety is incorporated into a variety of other structures. It is a key component in certain antifungal agents, where the dichlorination pattern is crucial for biological activity. The group is also used in the synthesis of specialized molecules like Schiff bases, which are investigated for their chemical properties and potential applications. nih.gov Furthermore, complex structures containing this moiety, such as (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, have been developed as linkers in solid-phase organic synthesis, demonstrating the versatility of this chemical fragment in advanced synthetic methodologies. nih.gov

From an environmental perspective, the significance of the moiety is often linked to the study of pollutants. The herbicide Diclofop-methyl, chemically named (±)-methyl 2-[4-(2,4-dichlorophenoxy) phenoxy] propionate, prominently features this group. ias.ac.in Research has shown that upon entering the soil, Diclofop-methyl undergoes rapid hydrolysis to its corresponding acid, Diclofop. ias.ac.in A subsequent key step in its degradation is the cleavage of the ether linkage, which releases 2-(2,4-dichlorophenoxy)phenol as a transient intermediate. ias.ac.in Studies tracking the breakdown of the herbicide in soil have successfully identified and quantified this intermediate, noting its formation within the first few days followed by a quick decline. ias.ac.in In parallel, metabolic studies in plants have identified related transformation products, such as hydroxylated forms of Diclofop, indicating that organisms have specific enzymatic pathways for processing compounds containing the 2,4-dichlorophenyl group. researchgate.net

Table 1: Research Findings on the Formation of 2-(2,4-dichlorophenoxy)phenol

| Parent Compound | Research Context | Key Finding | Citation |

|---|---|---|---|

| Diclofop-methyl | Degradation in moist parabrown podzol soil | Identified as a major intermediate, with its concentration peaking after 6 days and then declining. | ias.ac.in |

| Diclofop-methyl | Metabolism in diploid wheat cell suspensions | Major metabolites included the acid form (Diclofop) and hydroxylated conjugates on the 2,4-dichlorophenyl ring. | researchgate.net |

Evolution of Research Methodologies Applicable to Complex Phenolic Structures

The study of complex phenolic compounds and their intermediates, often present at trace levels in complex matrices like soil or water, has necessitated the continuous evolution of analytical methodologies. The ability to detect and accurately quantify molecules like 2-(2,4-dichlorophenoxy)phenol is fundamental to understanding their environmental behavior.

Early and conventional methods for analyzing phenolic compounds relied heavily on gas chromatography (GC) coupled with detectors like the Flame Ionization Detector (FID) or the Electron Capture Detector (ECD). The GC-ECD method proved particularly sensitive for di- and higher-chlorinated phenols due to their halogenated nature. However, these methods could lack the specificity required to definitively identify unknown compounds in a complex mixture.

The significant advancement in the field came with the development of hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This approach couples the powerful separation capabilities of GC with the precise detection and structural elucidation power of MS. GC-MS allows researchers not only to quantify a target compound but also to confirm its identity by comparing its mass spectrum to that of an authentic standard. This has become the gold standard for identifying metabolic and degradation products. For compounds that are less volatile, High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), provides another powerful analytical route.

Effective analysis also depends critically on sample preparation. Techniques such as solid-phase extraction (SPE) are used to isolate and concentrate phenolic compounds from dilute aqueous samples. In many cases, a derivatization step, such as acetylation, is employed before GC analysis. This process converts the polar phenolic hydroxyl group into a less polar ester, which improves the compound's chromatographic behavior and can enhance detection sensitivity.

Table 2: Physicochemical Properties of 2,4-Dichlorophenol (Precursor)

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C₆H₄Cl₂O | wikipedia.org |

| Molar Mass | 163.00 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 43.2 °C | wikipedia.org |

| Boiling Point | 210 °C | wikipedia.org |

| Acidity (pKa) | 7.9 | wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(2,4-Dichlorophenoxy)phenol |

| 2,4-Dichlorophenol |

| Diclofop-methyl / (±)-methyl 2-[4-(2,4-dichlorophenoxy) phenoxy] propionate |

| Diclofop / 2-[4-(2′,4′-dichlorophenoxy)phenoxylpropionic acid |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol |

| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol |

| trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSYSSVLQVTEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211924 | |

| Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-38-1 | |

| Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 2,4 Dichlorophenyl Phenol and Analogues

Methodologies for the Formation of Dichlorophenylphenol Scaffolds

The creation of the biaryl linkage in 2-(2,4-Dichlorophenyl)phenol and related structures relies on established cross-coupling and condensation reactions. These methods provide versatile pathways to connect two phenyl rings, a crucial step in assembling the core scaffold.

Direct Coupling and Condensation Reactions

Direct coupling reactions are a cornerstone in the synthesis of biaryl compounds. The Ullmann condensation, for instance, is a classical method that involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org In a hypothetical synthesis of this compound, this could involve the reaction of 2-bromophenol with 1,3-dichloro-2-iodobenzene in the presence of a copper catalyst and a base at elevated temperatures. Traditionally, these reactions require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands such as N,N-dimethylglycine, which can facilitate the reaction at lower temperatures, for instance, 90°C. organic-chemistry.org

The Ullmann-type reactions are comparable to other cross-coupling methods but often necessitate higher temperatures. wikipedia.org The reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than aryl chlorides. wikipedia.org Electron-withdrawing groups on the aryl halide can also accelerate the coupling process. wikipedia.org

Catalytic Approaches in Synthetic Routes

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a more modern and widely used approach for the formation of C-C bonds in biaryl systems. jsynthchem.comdiva-portal.orgmdpi.comgre.ac.uk This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an aryl halide in the presence of a palladium catalyst and a base. gre.ac.uk

For the synthesis of a this compound scaffold, a plausible Suzuki coupling strategy would involve the reaction of 2-methoxyphenylboronic acid with 1-bromo-2,4-dichlorobenzene. The methoxy group serves as a protected form of the phenol. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from precursors like palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride. jsynthchem.comdiva-portal.org A variety of bases, such as potassium carbonate, are employed, and the reaction is often carried out in a solvent mixture like PEG. jsynthchem.com Following the successful coupling to form the methoxy-protected biphenyl (B1667301), the final step would be the deprotection of the methoxy group to yield the desired this compound.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and their lower toxicity compared to other organometallic reagents. jsynthchem.commdpi.com

Design and Synthesis of Functionalized Derivatives for Research Applications

The 2-(2,4-Dichlorophenyl)phenolic moiety is a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. By modifying the phenolic hydroxyl group or other positions on the aromatic rings, a diverse library of derivatives can be accessed.

Formation of Schiff Base Derivatives Incorporating the 2,4-Dichlorophenylphenolic Moiety

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. kab.ac.ugnanobioletters.comadvancechemjournal.com These compounds are of significant interest due to their wide range of applications. The synthesis of a Schiff base incorporating the 2,4-dichlorophenylphenolic moiety can be envisioned through several routes.

One approach involves the condensation of a salicylaldehyde derivative bearing a 2,4-dichlorophenyl group with a primary amine. For example, a novel Schiff base, 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol, was synthesized from the reaction of 2,4-dichloroaniline with salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. kab.ac.ug Another relevant example is the synthesis of [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline. nanobioletters.com

The general procedure for synthesizing such Schiff bases often involves refluxing equimolar amounts of the corresponding aldehyde or ketone and the primary amine in a suitable solvent like ethanol. advancechemjournal.comnih.gov The reaction progress can be monitored by thin-layer chromatography. nanobioletters.com

| Reactant 1 | Reactant 2 | Resulting Schiff Base Moiety | Reaction Conditions |

|---|---|---|---|

| 2,4-Dichloroaniline | Salicylaldehyde | 2-((2,4-Dichlorophenyl)imino)methyl)phenol | Glacial acetic acid (catalyst) |

| 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone | 4-Chloroaniline | (E)-2,4-Dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | Ethanol, reflux |

Synthesis of Phosphinane Analogues

Phosphinane analogues, six-membered heterocyclic compounds containing a phosphorus atom, are of interest in ligand design and catalysis. The synthesis of phosphinane derivatives incorporating a this compound moiety could be approached by leveraging the reactivity of the phenolic hydroxyl group.

A general strategy could involve the synthesis of a dichlorophenyl-substituted phosphine oxide precursor. The synthesis of phosphine oxides can be achieved through various methods, including the reaction of a Grignard reagent with phosphorus oxychloride, followed by controlled hydrolysis. For instance, bis(2,4-dichlorophenyl) chlorophosphate has been synthesized from the reaction of 2,4-dichlorophenol (B122985) and phosphorus oxychloride with aluminum chloride as a catalyst. researchgate.net

While the direct synthesis of a phosphinane ring attached to the this compound scaffold is not explicitly detailed in the provided search results, a plausible route could involve the reaction of the phenoxide of this compound with a suitable phosphinane precursor containing a leaving group. Alternatively, a bifunctional linker could be attached to the phenolic oxygen, which could then participate in a cyclization reaction to form the phosphinane ring. The synthesis of the secondary phosphine synthon 2,2,6,6-tetramethylphosphinane (TMPhos) from ammonium hypophosphite highlights the accessibility of key phosphine building blocks. nih.gov

Preparation of Heterocyclic Derivatives (e.g., Oxadiazoles)

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are recognized for their diverse chemical and biological properties. rdd.edu.iqrjptonline.orgnih.govijper.orgnih.gov The synthesis of 1,3,4-oxadiazole derivatives often proceeds from carboxylic acid hydrazides. rdd.edu.iqnih.gov

To prepare an oxadiazole derivative incorporating the this compound moiety, one would first need to synthesize the corresponding carboxylic acid hydrazide. This could be achieved by converting the phenolic hydroxyl group of this compound to an ester, for example, by reaction with ethyl bromoacetate, followed by reaction with hydrazine hydrate.

The resulting hydrazide can then be cyclized to form the 1,3,4-oxadiazole ring through several methods. A common approach is the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. rdd.edu.iq Alternatively, the hydrazide can be reacted with an aromatic aldehyde to form a hydrazone, which is then cyclized using an oxidizing agent. Another route involves the reaction of the hydrazide with an acyl chloride in the presence of a dehydrating agent like phosphorus oxychloride. ijper.org

| Starting Material | Reagent | Intermediate/Product | Key Reaction Type |

|---|---|---|---|

| Carboxylic Acid Hydrazide | Carbon Disulfide, KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | Cyclization |

| Carboxylic Acid Hydrazide | Aromatic Aldehyde | Hydrazone | Condensation |

| Hydrazone | Acetic Anhydride | N-acetylated hydrazone (precursor to oxadiazole) | Cyclization |

| Carboxylic Acid Hydrazide | Acyl Chloride, POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | Dehydrative Cyclization |

4 Derivatization for Spectroscopic and Mechanistic Probes

The chemical modification, or derivatization, of this compound and its analogues is a critical strategy for enhancing their detection and enabling the study of reaction mechanisms. By converting the phenolic hydroxyl group into a different functional group, researchers can create derivatives with tailored properties suitable for various analytical techniques. These modifications can increase volatility for gas chromatography, introduce a chromophore for UV-visible spectrophotometry, or add a fluorescent tag for highly sensitive detection. While specific studies on the derivatization of this compound for creating spectroscopic and mechanistic probes are not extensively detailed in available literature, the principles can be understood from research on analogous chlorophenols and other phenolic compounds.

Common derivatization strategies are employed to transform phenols into forms that are more amenable to analysis, thereby turning them into spectroscopic probes for their own quantification or for studying their role in larger chemical systems.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent technique for the analysis of chlorophenols and other phenolic compounds is silylation, which prepares them for GC-MS analysis. nih.gov This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.gov The resulting silyl ethers are more volatile and thermally stable than the parent phenols, allowing for effective separation and detection by GC-MS. nih.gov

The reaction with BSTFA can be significantly accelerated by the choice of solvent. Research has shown that derivatization in acetone is exceptionally rapid, often reaching completion quantitatively at room temperature in under 15 seconds, compared to over an hour in other solvents. nih.gov

| Solvent | Reaction Time at Room Temp. | Completion |

| Acetone | < 15 seconds | Quantitative |

| Other Solvents | > 1 hour | Variable |

Table 1: Effect of Solvent on the Silylation Rate of Phenols with BSTFA. Data compiled from studies on various phenolic compounds. nih.gov

The mass spectra of the resulting trimethylsilyl derivatives exhibit characteristic fragmentation patterns, which are invaluable for structural elucidation and confident identification in complex matrices. researchgate.net

Acylation for High-Performance Liquid Chromatography (HPLC)

For analysis using HPLC, particularly with UV detection, phenols can be derivatized to attach a chromophore—a light-absorbing group. This enhances the detectability of the analyte. Acylation is a common method to achieve this. Reagents like 4-nitrobenzoyl chloride react with phenols in a buffered solution to form corresponding esters. scirp.orgresearchgate.net The nitrobenzoyl group serves as a strong chromophore, significantly improving the sensitivity of HPLC-UV detection. scirp.orgresearchgate.net

Optimal conditions for this derivatization have been established for a range of phenols. For instance, the reaction of various chlorophenols with 4-nitrobenzoyl chloride in a borate buffer at a pH of 8.5 and a temperature of 50°C is typically complete within one minute. scirp.org This rapid and efficient reaction makes it a practical method for sample preparation. scirp.org

Derivatization for Mass Spectrometry (MS)

To improve the detection of phenols by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), derivatization with reagents like 2-sulfobenzoic anhydride (SBA) has been explored. nih.gov This reaction creates an anionic derivative that can be more readily detected in negative ion mode MALDI-MS. nih.gov Studies on model compounds such as 4-phenylphenol have demonstrated that an "evaporative derivatization" method, where the reactants are heated together as a solid, can achieve significantly higher yields compared to conventional solution-phase reactions. nih.gov

| Derivatization Method | Analyte | Yield of SBA-tagged product |

| Conventional (Solution-phase) | 4-phenylphenol | 47% |

| Evaporative | 4-phenylphenol | 96% |

Table 2: Comparison of Derivatization Yields for 4-phenylphenol with 2-Sulfobenzoic Anhydride (SBA). This method enhances detection by MALDI-TOF-MS. nih.gov

Formation of Colored Complexes for Spectrophotometry

Another approach involves reacting phenols with specific reagents to form intensely colored products that can be quantified using UV-visible spectrophotometry. The Gibbs reaction, for example, uses 2,6-dichloroquinone-4-chloroimide (DCQ) as a reagent, which reacts with phenols in a basic medium to form a blue indophenol dye. ijpsr.infopurdue.edu The resulting colored complex exhibits strong absorbance at a specific wavelength (around 610 nm), allowing for sensitive and reliable quantification. ijpsr.info This charge-transfer complex formation is a rapid and simple method for creating a spectroscopic probe for phenol determination. ijpsr.info

Similarly, phenolic materials can be derivatized using 4-aminoantipyrine in the presence of an oxidizing agent like potassium ferricyanide at a pH of 10. epa.govresearchgate.net This reaction produces a stable reddish-brown dye, and the intensity of the color is proportional to the concentration of the phenol, providing a basis for spectrophotometric analysis. epa.gov

These derivatization techniques, while often applied to a broad range of phenols, lay the groundwork for developing specific spectroscopic and mechanistic probes for this compound. By converting the phenol into a derivative, its analytical characteristics are enhanced, facilitating more sensitive and specific detection and enabling deeper insights into its chemical behavior and reaction mechanisms.

Advanced Analytical Characterization and Detection Methodologies

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for separating 2-(2,4-Dichlorophenyl)phenol from complex mixtures, allowing for its precise measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound, particularly at trace levels. matec-conferences.org This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In GC-MS analysis, the sample is first vaporized and introduced into a GC column. The separation of this compound from other components in the sample is achieved based on its volatility and interaction with the stationary phase of the column. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides a unique fragmentation pattern, which serves as a "fingerprint" for its identification. For 2,4-dichlorophenol (B122985), a related compound, the molecular ion peak is observed at m/z 162. researchgate.net

The high sensitivity of GC-MS allows for the detection of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it suitable for environmental monitoring. matec-conferences.org To enhance volatility and improve chromatographic performance, derivatization is often employed. For instance, phenols can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) before GC-MS analysis. nih.govsettek.com This process can improve the analytical sensitivity and selectivity of the method.

Key Parameters in GC-MS Analysis of this compound:

| Parameter | Typical Value/Condition | Purpose |

| GC Column | TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) or similar | Provides high-resolution separation of chlorophenolic compounds. thermofisher.com |

| Injector Temperature | 250-300 °C | Ensures complete vaporization of the analyte. |

| Oven Temperature Program | Ramped temperature program (e.g., 60°C held for 2 min, then ramped to 300°C) | Optimizes the separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the GC column. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Triple Quadrupole | Filters ions based on their m/z ratio, with triple quadrupoles offering enhanced selectivity and sensitivity through selected reaction monitoring (SRM). thermofisher.com |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

For the analysis of more polar metabolites or when derivatization is not desirable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an effective alternative. shimadzu.com This technique is particularly useful for analyzing samples in aqueous matrices. LC-MS/MS offers the advantage of direct analysis without the need for derivatization, thereby simplifying the sample preparation process. shimadzu.comshimadzu.com

In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation of this compound is based on its partitioning between the mobile phase and the stationary phase of the LC column. The compound then enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mac-mod.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for highly sensitive and selective quantification. mac-mod.com

For instance, in the analysis of various phenols, including dichlorophenols, a C18-PFP (pentafluorophenyl) column can be used for chromatographic separation with a mobile phase gradient of water and methanol. mac-mod.com The MRM transitions for 2,4-dichlorophenol could involve monitoring the transition from a precursor ion of m/z 161 to product ions of m/z 125. mac-mod.com

The analysis of this compound in complex environmental and biological matrices requires robust sample preparation and extraction protocols to remove interferences and concentrate the analyte. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netresearchgate.net

For water samples, SPE is a widely used technique. researchgate.net The sample is passed through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. For biological samples like plasma or serum, protein precipitation is often the first step to remove proteins that can interfere with the analysis. nih.gov This is typically followed by LLE or SPE for further cleanup and concentration. nih.gov

Microwave-assisted extraction (MAE) has been shown to be an efficient technique for extracting phenolic compounds from solid samples like soil and sediment. researchgate.net The choice of extraction solvent is critical for achieving high recovery rates. For chlorophenols, various solvents such as acetone, methanol, ethanol, and dichloromethane (B109758) have been investigated. researchgate.net

Common Extraction and Cleanup Techniques for this compound:

| Technique | Matrix | Description |

| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids | The sample is partitioned between two immiscible liquids (e.g., water and an organic solvent like methylene (B1212753) chloride) to extract the analyte. epa.gov |

| Solid-Phase Extraction (SPE) | Water, Urine | The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a solvent. shimadzu.comulisboa.pt |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | A solvent is used to extract the analyte from a solid sample with the assistance of microwave energy to heat the solvent. researchgate.net |

| Protein Precipitation | Plasma, Serum | A precipitating agent (e.g., acetonitrile) is added to the sample to denature and remove proteins. nih.gov |

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic compounds, including this compound. msu.edu Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the aromatic protons will have distinct chemical shifts due to the different electronic effects of the chlorine and hydroxyl substituents. Spin-spin coupling between adjacent protons can also provide information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also influenced by their chemical environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. slideshare.net The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-O stretching, C=C stretching of the aromatic rings, and C-Cl stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. psu.edu The UV-Vis spectrum of this compound is characterized by absorption bands in the UV region due to π → π* transitions in the aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest available scientific literature, a single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not publicly available.

The determination of the solid-state structure of a compound through single-crystal X-ray diffraction is a definitive analytical technique that provides unequivocal proof of its chemical identity and stereochemistry. This powerful method elucidates the precise three-dimensional arrangement of atoms within a crystal lattice, offering valuable insights into molecular conformation, intermolecular interactions such as hydrogen bonding and van der Waals forces, and crystal packing.

While X-ray crystallographic data is not available for this compound, the scientific community has extensively studied the crystal structures of related dichlorophenol isomers and other chlorinated phenol (B47542) derivatives. These studies provide a foundational understanding of how the presence and position of chlorine atoms on the phenyl ring, as well as the hydroxyl group, influence the solid-state architecture of these types of compounds. However, without a specific crystallographic study on this compound, any discussion of its solid-state structure would be speculative.

The absence of this crystallographic information in the public domain, such as the Cambridge Structural Database (CSD), indicates a gap in the comprehensive characterization of this particular chemical compound. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to definitively determine its solid-state structure and provide the detailed atomic-level insights that this technique offers.

Environmental Fate, Transport, and Transformation Research

Degradation Pathways in Environmental Compartments

Photolytic and Hydrolytic Transformation Mechanisms in Aqueous Systems

Specific research detailing the photolytic (degradation by light) and hydrolytic (degradation by water) transformation mechanisms of 2-(2,4-Dichlorophenyl)phenol in aquatic environments is not currently available. For the general class of OH-PCBs, it is known that abiotic processes contribute to their formation and subsequent transformation, but defined degradation pathways, reaction rates, and resulting byproducts for this specific compound have not been established nih.govnih.gov.

Sorption and Desorption Dynamics in Soil and Sediment Research

The presence of various OH-PCBs in sediments confirms that sorption—the process of adhering to soil or sediment particles—is a key factor in their environmental distribution nih.govresearchgate.netacs.org. However, specific studies quantifying the sorption and desorption (release) dynamics of this compound are absent from the current scientific literature. Generally, the hydroxyl group (-OH) in OH-PCBs increases their water solubility compared to their parent PCBs, which influences how they partition between water and solid matrices like soil and sediment acs.org. Without specific experimental data, the mobility and persistence of this compound in soil and sediment cannot be precisely determined.

Volatilization Studies from Environmental Surfaces

No scientific studies were found that investigate the volatilization—the process of turning into a vapor—of this compound from surfaces such as soil or water. The tendency of a chemical to volatilize is related to its vapor pressure, a property for which data on this specific compound is not available nih.gov.

Microbial and Algal Biotransformation Processes

Fungal Bioremediation Mechanisms and Enzymatic Activities (e.g., catechol dioxygenase)

While there is no research specifically focused on the fungal breakdown of this compound, studies on the broader OH-PCB class show that certain types of fungi, particularly ligninolytic fungi, can transform these compounds nih.gov. This process is facilitated by powerful extracellular enzymes, such as laccase, which can oxidize the chemical structure nih.gov. In some cases, the degradation of more resistant OH-PCBs requires the presence of a "mediator" molecule to facilitate the enzymatic reaction nih.gov. The transformation of OH-PCBs by fungi has been shown to produce metabolites like hydroxylated dibenzofuran and chlorobenzoic acid nih.gov. The specific role of other enzymes, such as catechol dioxygenase, in the degradation of this compound has not been investigated.

Bacterial Degradation Pathways and Immobilized Enzyme Systems (e.g., laccase)

The specific pathways by which bacteria might degrade this compound have not been identified. Research on related compounds shows that aerobic bacteria can metabolize some PCBs into dihydroxylated forms, and the general microbial breakdown of OH-PCBs can yield hydroxy(polychloro)benzoic acids as metabolites nih.govresearchgate.net. Furthermore, studies have demonstrated that microorganisms within the gut of animals can metabolize certain PCB-related compounds uiowa.edu.

The use of immobilized enzymes, where enzymes are attached to a stable material for reuse, is a modern approach for treating contaminated water. While systems using immobilized laccase have been developed for various phenolic pollutants, their application for the degradation of this compound has not been reported nih.govresearchgate.net.

Microalgal Metabolism and Detoxification Strategies (e.g., glucosylation, malonylation)

Research into the interaction between microalgae and this compound, commonly known as 2,4-Dichlorophenol (B122985) (2,4-DCP), has revealed sophisticated detoxification mechanisms. Microalgae, as key primary producers in aquatic ecosystems, have developed specific metabolic pathways to conjugate and sequester this xenobiotic compound. The primary strategies involve a two-step process of glucosylation followed by malonylation, effectively transforming the toxicant into more polar, water-soluble, and less toxic metabolites.

Studies on the marine microalga Tetraselmis marina have demonstrated its capacity to remove over 1mM of 2,4-DCP from a culture over a six-day period. nih.gov The detoxification pathway in this species begins with the conjugation of 2,4-DCP to glucose, forming an intermediate metabolite, 2,4-dichlorophenyl-β-D-glucopyranoside (DCPG). nih.gov This initial step, glucosylation, is a common plant and algal response to xenobiotic stress. Following this, the glucoconjugate is acylated through the addition of a malonyl group, resulting in the formation of 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside (DCPGM). nih.gov This combined glucosyl and malonyl transfer represents a significant detoxification route for dichlorophenols in microalgae. nih.gov

Similarly, research on the freshwater microalga Chlorella VT-1 has identified 2,4-dichlorophenol-β-D-glucopyranoside as the major metabolite, confirming the glucosylation pathway as a key detoxification strategy. researchgate.net In this process, up to 95% of the initial 2,4-DCP can be metabolized over a six-day growth period, indicating a high efficiency of removal from the aqueous environment. researchgate.net These metabolic activities highlight the role of microalgae in the natural attenuation of chlorophenol contaminants. Some microalgae appear to employ distinct strategies based on the concentration of the toxicant; at lower concentrations of compounds like 2,4-DCP, energy reserves may be prioritized for biomass production rather than biodegradation. researchgate.net

| Microalgal Species | Key Detoxification Pathways | Identified Metabolites | Reported Removal Efficiency | Reference |

|---|---|---|---|---|

| Tetraselmis marina | Glucosylation followed by Malonylation | 2,4-dichlorophenyl-β-D-glucopyranoside (DCPG); 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside (DCPGM) | >1mM removed over 6 days | nih.gov |

| Chlorella VT-1 | Glucosylation | 2,4-dichlorophenol-β-D-glucopyranoside | Up to 95% metabolized over 6 days | researchgate.net |

Characterization and Fate of Biotransformation Products

The characterization of metabolites resulting from the microalgal metabolism of 2,4-DCP is critical for understanding their environmental fate and persistence. Advanced analytical techniques have been employed to isolate and identify these biotransformation products. In studies with Tetraselmis marina, reverse-phase high-performance liquid chromatography (HPLC) was used to detect two primary metabolites that were more polar than the parent 2,4-DCP compound. nih.gov

The definitive identification of these products was achieved using electrospray ionization-mass spectrometry (ESI-MS) in a negative ion mode, which confirmed their identities as 2,4-dichlorophenyl-β-D-glucopyranoside (DCPG) and 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside (DCPGM). nih.gov The molecular structures were further validated through enzymatic and alkaline hydrolysis, which broke down the conjugates into their constituent parts. nih.gov Likewise, for Chlorella VT-1, the major metabolite was isolated and identified as 2,4-dichlorophenol-β-D-glucopyranoside using high-field nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.net

The formation of these polar glucoside and malonyl-glucoside conjugates represents a significant alteration of the compound's properties. These biotransformation products are sequestered in the growth medium, effectively removing the more toxic parent compound from the immediate cellular environment. nih.gov While research in macrophytes shows similar conjugation pathways, it also suggests that these glucoside conjugates can be considered intermediate metabolites, potentially undergoing further transformations. nih.govresearchgate.net The increased water solubility of these conjugates alters their environmental mobility and bioavailability, generally reducing their potential for bioaccumulation in the food chain compared to the original, more lipophilic 2,4-DCP. The ultimate fate of these conjugates in the wider environment, including their susceptibility to further microbial degradation, remains an area for continued investigation.

| Metabolite | Chemical Name | Parent Organism (Example) | Analytical Identification Methods | Key Properties & Fate | Reference |

|---|---|---|---|---|---|

| DCPG | 2,4-dichlorophenyl-β-D-glucopyranoside | Tetraselmis marina, Chlorella VT-1 | HPLC, ESI-MS, NMR | More polar than 2,4-DCP; detected in growth medium; reduced toxicity. | nih.govresearchgate.net |

| DCPGM | 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside | Tetraselmis marina | HPLC, ESI-MS, Hydrolysis | More polar than 2,4-DCP and DCPG; represents a further detoxification step. | nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants like 2,4-DCP through the generation of highly reactive hydroxyl radicals (•OH).

Investigation of Fenton and Photo-Fenton Oxidation Systems

The Fenton and photo-Fenton processes are effective AOPs for the degradation of 2,4-DCP. The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV-Vis light, which accelerates radical generation and the regeneration of Fe²⁺ from Fe³⁺.

Research has demonstrated that the photo-Fenton process can achieve high levels of degradation for 2,4-DCP, even in complex mixtures with other pollutants and in high-salinity water. ufrn.brnih.gov Studies have investigated key process variables such as the initial concentration of Fe²⁺ (from 1.0 to 2.5 mM), the rate of H₂O₂ addition (from 3.67 to 7.33 mmol/min), and the initial pH (from 3.0 to 9.0). nih.gov While the optimal pH for the photo-Fenton reaction is typically around 3.0, the system has proven effective even when starting at neutral or alkaline pH. ufrn.brnih.gov This is attributed to the formation of acidic intermediates during the degradation process, which naturally lowers the solution pH into the optimal range. ufrn.brufrn.br Under optimized conditions, the photo-Fenton process has been shown to achieve the total removal of 2,4-DCP in approximately 30 minutes, with a corresponding dissolved organic carbon (DOC) removal of about 85% after 180 minutes. ufrn.br

Studies on UV-Based Degradation and Combined Processes

UV irradiation, both alone and in combination with other oxidants, is another prominent AOP for 2,4-DCP remediation. Direct photolysis, using UV light alone, can induce degradation, with studies showing approximately 36% removal of 2,4-DCP after 300 minutes of irradiation. nih.gov

The efficacy of UV-based treatment is significantly enhanced when combined with other oxidants. The UV/peroxydisulfate (PDS) system, activated by Fe²⁺ (Fe²⁺/PDS/UV), is one such example. Research on this process has shown that the degradation efficiency is positively influenced by increasing the concentrations of Fe²⁺ and PDS. ije.ir Conversely, an increase in pH was found to have a negative impact on the removal efficiency and the reaction rate constant. ije.ir These combined UV processes generate sulfate radicals (SO₄•⁻) in addition to hydroxyl radicals, providing multiple pathways for the oxidative destruction of the 2,4-DCP molecule.

Research into Ozonation and Photocatalytic Degradation Efficiency

Ozonation and photocatalysis are also highly effective AOPs for eliminating 2,4-DCP from water. Ozonation involves the direct reaction of ozone (O₃) with the pollutant and the indirect reaction via hydroxyl radicals formed from ozone decomposition in water. Studies using a multi-injection bubble column reactor have reported exceptional degradation efficiency for 2,4-DCP, reaching between 99.83% and 99.99%. researchgate.net The process is effective over a range of operational parameters, and catalytic ozonation using iron oxides can further enhance the degradation rate.

Heterogeneous photocatalysis, typically using a semiconductor catalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO), has been extensively researched for 2,4-DCP degradation. core.ac.uk Recent studies have explored novel catalyst materials to improve efficiency, particularly under visible light. For example, silver halide (Ag/AgX) nanoparticles have been synthesized and tested, with Ag/AgBr showing the highest photodegradation efficiency, achieving 89.4% removal of 2,4-DCP under visible light irradiation after 300 minutes. nih.gov Another approach involves immobilizing catalysts, such as Fe₃O₄/TiO₂/Ag nanoparticles, onto electrospun nanofibers. irost.ir This method achieved 53% decomposition of the pollutant in 180 minutes under visible light and offers the significant advantage of catalyst reusability, which is crucial for practical applications. irost.ir

| AOP Method | Key Findings & Conditions | Reported Degradation Efficiency | Reference |

|---|---|---|---|

| Photo-Fenton | Effective even at neutral/alkaline starting pH. Optimal conditions lead to rapid degradation. | ~85% DOC removal in 180 min; Total 2,4-DCP removal in 30 min. | ufrn.br |

| UV/Fe²⁺/PDS | Efficiency increases with Fe²⁺ and PDS concentration; decreases with higher pH. | Data dependent on specific concentrations. | ije.ir |

| Ozonation | Performed in a bubble column reactor. | 99.83% - 99.99% | researchgate.net |

| Photocatalysis (Ag/AgBr) | Degradation under visible light irradiation. | 89.4% in 300 min. | nih.gov |

| Photocatalysis (Fe₃O₄/TiO₂/Ag Nanofibers) | Reusable catalyst system under visible light. | 53% in 180 min. | irost.ir |

Ecotoxicological Research and Mechanistic Studies in Non Human Biota

Impact Assessments on Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of 2-(2,4-Dichlorophenyl)phenol (2,4-DCP) on aquatic organisms have been a subject of scientific investigation. Studies have revealed that this compound can induce both acute and chronic toxicity in freshwater aquatic life at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. epa.gov Furthermore, mortality in the early life stages of certain fish species has been observed at concentrations as low as 70 µg/L. epa.gov

In the African Catfish (Clarias gariepinus), exposure to 2,4-DCP has been shown to result in significant physiological stress. nih.gov Observed effects include a notable increase in the activities of lactate dehydrogenase and superoxide dismutase, as well as elevated levels of lipid peroxidation and DNA fragmentation. nih.gov These findings are indicative of oxidative stress. nih.gov Histopathological examinations of the head kidney of exposed fish revealed edema, leucocyte infiltration, and depletion of hemopoietic tissue. nih.gov Immunological responses were also affected, with a significant elevation in total white blood cell counts and a decrease in myeloperoxidase content. nih.gov

Research on marine microalgae has demonstrated the potential for bioremediation. The marine microalga Tetraselmis marina is capable of removing more than 1mM of 2,4-DCP from a photobioreactor over a six-day period. nih.gov This alga metabolizes the compound into more polar metabolites, indicating a detoxification process. nih.gov

Table 1: Acute and Chronic Toxicity of 2,4-Dichlorophenol (B122985) to Freshwater Aquatic Life

| Toxicity Endpoint | Organism Type | Effective Concentration |

|---|---|---|

| Acute Toxicity | Freshwater aquatic life | 2,020 µg/L |

| Chronic Toxicity | Freshwater aquatic life | 365 µg/L |

The impact of 2,4-DCP extends to microbial communities in the environment. In soil ecosystems, the accumulation of 2,4-DCP has been linked to a significant decline in the population of fungal propagules, with a reduction of over 400-fold. nih.gov This was accompanied by a marked decrease in the rate of carbon dioxide evolution, suggesting a suppression of microbial respiration. nih.gov However, the same study noted that 2,4-DCP did not appear to negatively affect the numbers of total heterotrophic, spore-forming, or chitin-utilizing bacteria. nih.gov

Conversely, several studies have identified various bacterial and fungal strains capable of degrading 2,4-DCP. researchgate.netnih.gov Genera of bacteria such as Xanthobacter, Ochrobactrum, Nocardioides, Bacillus, Rhodococcus, and Micrococcus have been isolated and shown to utilize 2,4-DCP. researchgate.net For instance, a strain of Bacillus cereus isolated from petroleum-contaminated soil was found to use 2,4-DCP as a sole source of carbon and energy, tolerating concentrations up to 1200 ppm. researchgate.net Fungi isolated from marine invertebrates have also demonstrated the ability to biotransform 2,4-DCP, with one strain identified as Tritirachium sp. expressing high levels of extracellular catechol 1,2-dioxygenase activity. nih.gov

Cellular and Molecular Mechanisms of Interaction in Model Organisms

Exposure to 2,4-DCP can trigger a range of enzymatic and biochemical responses in organisms. In the African Catfish (Clarias gariepinus), exposure led to a significant increase in lipid peroxidation levels and superoxide dismutase (SOD) activity. nih.govresearchgate.net The elevated SOD activity is an adaptive response to counteract the enhanced production of reactive oxygen species (ROS), particularly superoxide anions, to prevent oxidative stress. researchgate.net

In the marine microalga Tetraselmis marina, the metabolic pathway for detoxifying 2,4-DCP involves an initial conjugation of the compound to glucose, forming 2,4-dichlorophenyl-beta-d-glucopyranoside. nih.gov This is followed by an acylation of the glucoconjugate to form 2,4-dichlorophenyl-beta-d-(6-O-malonyl)-glucopyranoside. nih.gov This detoxification mechanism, involving a combined glucosyl and malonyl transfer, is a notable finding in microalgae. nih.gov

Fungal degradation of 2,4-DCP can also involve specific enzymatic pathways. For example, the fungus Tritirachium sp. expresses extracellular catechol 1,2-dioxygenase, which is involved in the cleavage of the aromatic ring of the xenobiotic. nih.gov Additionally, the enzyme horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze the oxidation of 2,4-DCP to form phenoxy radicals, which then polymerize and can be removed from solution. nih.govnih.gov

Table 2: Enzymatic and Biochemical Responses to 2,4-Dichlorophenol Exposure

| Organism | Affected Pathway/Enzyme | Observed Effect |

|---|---|---|

| Clarias gariepinus (African Catfish) | Lipid Peroxidation | Increased levels |

| Clarias gariepinus (African Catfish) | Superoxide Dismutase (SOD) | Increased activity |

| Tetraselmis marina (Marine Microalga) | Glucosyl and Malonyl Transfer | Detoxification through conjugation and acylation |

| Tritirachium sp. (Fungus) | Catechol 1,2-dioxygenase | Extracellular expression for biotransformation |

The genotoxicity of 2,4-DCP has been a subject of investigation, with some conflicting findings. Based on a combination of in vitro and in vivo genotoxicity tests, some assessments have concluded that 2,4-DCP is not genotoxic. However, other research has pointed towards potential genotoxic effects. For instance, studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), of which 2,4-DCP is a metabolite, have demonstrated genotoxic effects in the Neotropical fish Cnesterodon decemmaculatus. nih.gov Exposure to a 2,4-D-based herbicide led to an increased frequency of micronuclei and primary DNA damage in this fish species. nih.gov It is suggested that the prooxidative capability of 2,4-D is related to its hydrolysis to 2,4-DCP, which may generate radicals that can oxidize cellular components. nih.gov Further research is needed to fully elucidate the direct genotoxic potential of 2,4-DCP in various environmental species.

There is growing evidence that 2,4-DCP acts as an endocrine-disrupting chemical (EDC) in wildlife. nih.govsvdcdn.comresearchgate.netresearchgate.net In zebrafish, 2,4-DCP has been shown to exert estrogenic effects, leading to alterations in steroid hormone synthesis pathways and causing female differentiation of larvae. nih.gov

Studies using male rats as a wildlife model have further confirmed the endocrine-disrupting activity of 2,4-DCP. nih.govresearchgate.net Administration of 2,4-DCP was found to affect male sexual behavior, with treated rats exhibiting a decrease in mount latency, intromission latency, and post-ejaculation period compared to control animals. researchgate.net These behavioral changes are indicative of an estrogenic effect, confirming that 2,4-DCP can interfere with the endocrine system. nih.govresearchgate.net The widespread presence of chlorophenols in the aquatic environment raises concerns for the health and reproductive fitness of wildlife populations. nih.govresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid |

| Carbon dioxide |

| Glucose |

| 2,4-dichlorophenyl-beta-d-glucopyranoside |

| 2,4-dichlorophenyl-beta-d-(6-O-malonyl)-glucopyranoside |

Phytoremediation Research and Plant Biological Responses

Following a comprehensive review of scientific literature, no specific research data was found for the compound "this compound" concerning its phytoremediation or its biological effects on plants. The following subsections, therefore, reflect a lack of available information on this specific chemical.

Uptake, Translocation, and Metabolism in Plant Systems (e.g., hairy root cultures)

There is currently no available scientific literature detailing the uptake, translocation, or metabolism of this compound in any plant systems, including specialized research models like hairy root cultures. Research has been conducted on other chlorinated phenols, but these findings cannot be accurately extrapolated to this compound due to its unique chemical structure.

Physiological and Biochemical Stress Responses in Plants

Correlating Structural Modulations with Environmental and Biological Activities

The biological and environmental activity of this compound is intrinsically linked to its molecular architecture: the number and position of chlorine atoms and the location of the hydroxyl group on the biphenyl (B1667301) structure.

The biodegradation of chlorinated aromatic compounds is highly dependent on their structure. For PCBs and their hydroxylated metabolites like this compound, the chlorine substitution pattern is a primary determinant of their susceptibility to microbial degradation. researchgate.net

General principles observed in the biodegradation of related compounds suggest several key structure-activity relationships:

Degree of Chlorination : Biodegradation rates generally decrease as the number of chlorine substituents increases. researchgate.net Higher chlorination makes the aromatic rings less susceptible to oxidative attack by microbial dioxygenase enzymes. nih.gov

Chlorine Positioning : The placement of chlorine atoms is critical. PCBs with chlorine atoms at the ortho-positions (e.g., 2,2'- or 2,6-) exhibit particularly low degradation rates. researchgate.net This is attributed to steric hindrance, which impedes the enzyme's ability to bind to the molecule.

Ring Activation : The hydroxyl group on OH-PCBs can activate the phenolic ring, potentially making it more susceptible to enzymatic attack than the non-hydroxylated ring. Consequently, degradation often proceeds via the fission of the lesser-chlorinated or non-chlorinated ring. researchgate.net

Acidity (pKa) : The presence of the hydroxyl group makes OH-PCBs weak acids. The acidity increases (pKa decreases) with the degree of chlorination, especially on the phenolic ring. nih.gov This property affects the compound's water solubility and partitioning in the environment, which in turn influences its bioavailability for microbial degradation. nih.gov

Table 1: Influence of Structural Features on Biodegradation of Chlorinated Biphenyls (Data synthesized from qualitative structure-activity relationship studies)

| Structural Feature | Influence on Biodegradation Rate | Rationale |

| Increasing number of Cl atoms | Decreases | Reduces susceptibility to oxidative enzymatic attack. researchgate.net |

| Ortho-position Cl atoms (2, 2', 6) | Strongly Decreases | Steric hindrance prevents effective enzyme binding. researchgate.net |

| Asymmetric Cl distribution | Increases (relative to symmetric) | Degradation preferentially occurs on the less-chlorinated ring. researchgate.net |

| Presence of -OH group | Potentially Increases | Activates the phenolic ring for enzymatic attack and increases water solubility. nih.gov |

OH-PCBs, including this compound, are known to exhibit various toxic effects, often at greater potencies than their parent PCB congeners. nih.gov A significant area of research has been their ability to act as endocrine disruptors by interacting with hormone receptors. Quantitative structure-activity relationship (QSAR) studies have identified key structural requirements for the estrogenic activity of OH-PCBs. nih.govnih.gov

Key findings from 3D-QSAR and molecular docking studies on OH-PCBs reveal the following relationships:

Position of the Hydroxyl Group : The location of the -OH group is a paramount feature for receptor binding. nih.gov A hydroxyl group at the para-position of one of the phenyl rings is often associated with the highest estrogenic activity, as it can participate in crucial hydrogen bonding interactions with amino acid residues (like ARG394 and GLU353) in the estrogen receptor. nih.gov

Chlorination Pattern : Low or no chlorine substitution at the para-positions relative to the hydroxyl group enhances binding affinity. nih.gov

Electronic Properties : The distribution of electrostatic potential across the molecule is important. Enhanced electrostatic interactions at specific positions, such as the meta position on the non-phenolic ring, can contribute to greater activity. nih.gov

Table 2: Structural Features of OH-PCBs Modulating Estrogenic Potency (Based on QSAR and molecular docking studies)

| Structural Feature | Impact on Estrogenic Potency | Mechanism/Rationale |

| Para-hydroxyl group | Increases | Facilitates key hydrogen bonds within the estrogen receptor active site. nih.gov |

| Meta-hydroxyl group | Variable | Generally less active than para-hydroxylated congeners. nih.gov |

| Ortho-hydroxyl group | Variable | Activity depends on the overall substitution pattern. |

| Low/No para-chlorination | Increases | Avoids unfavorable steric or electronic interactions in the binding pocket. nih.gov |

| Meta-position interactions | Increases | Enhanced electrostatic interactions can improve binding affinity. nih.gov |

The 2,4-dichlorophenyl moiety is a common scaffold used in the synthesis of novel compounds with potential antimicrobial activity. Structure-activity relationship studies on various derivatives, such as chalcones and amides, provide insights into the structural modifications that enhance or diminish their biological effects.

Analysis of different series of synthesized compounds reveals several trends:

Role of Electron-Releasing/Withdrawing Groups : The introduction of electron-releasing groups (e.g., methoxy, methyl, hydroxyl) on other parts of the molecule can significantly enhance antibacterial activity. taylorfrancis.com Conversely, the presence of chloro groups has been associated with greater antifungal activity in some series. taylorfrancis.com

Specific Functional Moieties : The nature of the chemical bridge or other functional groups attached to the dichlorophenyl scaffold is critical. For instance, in a series of chalcone (B49325) derivatives, compounds bearing an indole (B1671886) ring attached to the olefinic carbon showed the most potent antimicrobial activity. In other series, the presence of a carbonyl group was shown to be significant for antibacterial action through interactions with bacterial proteins.

Table 3: SAR of Antimicrobial Activity for Derivatives Containing a Dichlorophenyl Moiety (Synthesized from various studies on related chemical series)

| Derivative Class | Structural Modification | Impact on Antimicrobial Activity |

| Diphenylacetamide Derivatives | Addition of electron-releasing groups (-OCH₃, -CH₃) | Increased antibacterial activity. taylorfrancis.com |

| Chalcones | Addition of an indole ring | Potent antibacterial and antifungal activity. |

| Chalcones | Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) group | -OCF₃ group favored activity against Gram-positive bacteria. |

| Indole Diketopiperazines | Skeleton combining indole and diketopiperazine cores | The combined scaffold is essential for activity. |

| 1,4-Dihydropyridines | Increased bulk of substituent at C2 position | Improved antibacterial activity. |

Advanced Computational Modeling and Simulation

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an electronic level. Methods such as Density Functional Theory (DFT) are used to predict molecular structure, stability, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the optimized molecular geometry, DFT can predict various properties, including bond lengths, bond angles, and the distribution of electron density.

For chlorinated aromatic compounds, DFT calculations can elucidate:

Electronic Properties : DFT is used to calculate quantum chemical parameters that describe a molecule's stability and reactivity, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Charge Distribution : Methods like Mulliken charge analysis can determine the partial atomic charges on each atom, identifying which parts of the molecule are electron-rich or electron-poor. In a molecule like this compound, the oxygen and chlorine atoms are highly electronegative, leading to a non-uniform charge distribution that is critical for intermolecular interactions.

Table 4: Representative Quantum Chemical Descriptors Calculated via DFT (Based on a related derivative, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

| Parameter | Description | Significance |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Indicates the tendency to accept electrons. |

| Electrophilicity Index (ω) | A measure of energy lowering upon accepting electrons. | Quantifies the molecule's character as an electrophile. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are two concepts derived from computational calculations that are highly useful for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different charge regions: red typically represents electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor areas (positive potential), which are prone to nucleophilic attack. For a derivative of this compound, MEP analysis showed that the most negative regions are localized over electronegative atoms like oxygen and chlorine, while positive regions are found on the hydrogen atoms and phenyl rings.

Frontier Molecular Orbitals (HOMO-LUMO) : FMO theory focuses on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited.

Table 5: Frontier Molecular Orbital (HOMO-LUMO) Data (Based on a related derivative, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

| Parameter | Energy (eV) | Significance |

| E(HOMO) | -6.04 | Indicates the molecule's capacity to donate electrons. |

| E(LUMO) | -2.12 | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | 3.92 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Computational Chemistry Investigations

Computational molecular docking studies have been employed to elucidate the binding mechanisms and interaction patterns of 2-(2,4-Dichlorophenyl)phenol, also known as 2,4-Dichlorophenol (B122985) (2,4-DCP), with biological macromolecules. These in silico analyses provide critical insights into the molecular basis of the compound's biological activity and its potential for bioremediation by enzymatic degradation.

A notable study investigated the interaction of 2,4-DCP with a predicted bacterial CopA-laccase from Chitinophaga sp. CB10 (Lac_CB10), an enzyme with significant potential for degrading recalcitrant chemical compounds. orientjchem.org The molecular docking simulations revealed a thermodynamically favorable, albeit the weakest among the tested ligands, interaction between 2,4-DCP and the laccase enzyme.

The analysis identified a specific binding pocket for 2,4-DCP, which it shared with other structurally similar ligands that also possess aromatic rings. orientjchem.org The primary interactions stabilizing the enzyme-ligand complex were determined to be a combination of hydrogen bonding and hydrophobic interactions. Specifically, the complex is stabilized by a hydrogen bond formed with the amino acid residue Histidine 124 (His124). orientjchem.org Further stability is conferred by hydrophobic interactions with a set of key residues: Phenylalanine 511 (Phe511), Tyrosine 95 (Tyr95), Leucine 410 (Leu410), and Lysine 412 (Lys412). orientjchem.org

These findings highlight the specific molecular interactions that govern the binding of 2,4-DCP within the active site of laccase, providing a foundational understanding for the enzymatic degradation process. The identification of key interacting residues is crucial for protein engineering efforts aimed at enhancing the catalytic efficiency of enzymes for bioremediation applications.

Table 1: Molecular Docking Interaction Data of this compound with Bacterial Laccase (Lac_CB10)

| Parameter | Value/Residues |

| Binding Affinity (Gibbs Free Energy) | -5.9 kcal/mol |

| Hydrogen Bond Interactions | His124 |

| Hydrophobic Interactions | Phe511, Tyr95, Leu410, Lys412 |

Data sourced from molecular docking simulations of 2,4-Dichlorophenol with a predicted laccase from Chitinophaga sp. CB10. orientjchem.org

Computational chemistry provides powerful tools for predicting the spectroscopic and non-linear optical (NLO) properties of molecules, offering insights that complement experimental data. Such theoretical studies have been performed on derivatives of this compound to understand their molecular structure, vibrational modes, and potential for NLO applications.

A detailed computational study was conducted on N-(2,4-Dichlorophenyl)benzamide, a closely related derivative, using the Gaussian03 software package at the Hartree-Fock (HF) level of theory with a 6-31G* basis set. orientjchem.org This analysis involved the calculation of vibrational wavenumbers to predict the infrared and Raman spectra, with the fundamental modes being assigned. The absence of imaginary wavenumbers in the calculations confirmed that the optimized structure corresponds to a true energy minimum. orientjchem.org

The predicted vibrational frequencies for key functional groups were reported, providing a theoretical basis for interpreting experimental spectra. For instance, the characteristic carbonyl (C=O) stretching vibration was calculated to appear at 1749 cm⁻¹, while the N-H stretching mode was predicted at 3489 cm⁻¹. orientjchem.org These theoretical assignments are fundamental for the structural characterization of the molecule.

Furthermore, the study ventured into the realm of non-linear optics by calculating the first hyperpolarizability (β) of N-(2,4-Dichlorophenyl)benzamide. The investigation concluded that the molecule is an attractive candidate for future studies in non-linear optics, indicating its potential for applications in photonic and optoelectronic technologies. orientjchem.org The calculation of NLO properties is essential for identifying and designing new materials with capabilities for optical switching, data storage, and frequency conversion. While specific values for hyperpolarizability components were not detailed in the primary report, the confirmation of its significant NLO character underscores the potential of this class of compounds. orientjchem.org

Table 2: Predicted Vibrational Frequencies for N-(2,4-Dichlorophenyl)benzamide

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| Stretching | N-H | 3489 |

| Stretching | C=O | 1749 |

| Vibration | C-N-H | 1528 |

| Vibration | C-N-H | 1253 |

| Rocking | N-H | 1097 |

| Wagging (Out-of-Plane) | N-H | 828 |

Data derived from theoretical calculations using the HF/6-31G level of theory.* orientjchem.org

Emerging Research Frontiers and Interdisciplinary Approaches

Integration of Multi-Omics Technologies in Environmental and Ecotoxicological Research

Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, are providing unprecedented insights into the mechanisms of 2,4-DCP toxicity. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of how organisms respond to exposure.

Transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) are powerful tools for revealing the molecular-level changes induced by 2,4-DCP. These technologies help to identify the specific genes and proteins whose expression levels are altered upon exposure, thereby elucidating the pathways involved in the toxic response.

Research has shown that 2,4-DCP exposure can trigger a wide range of biological effects, and transcriptomic and proteomic studies are key to understanding the underlying mechanisms. For instance, studies on aquatic organisms have revealed significant alterations in gene and protein expression related to immunity, stress response, and endocrine function. In the African catfish (Clarias gariepinus), exposure to 2,4-DCP led to the significant upregulation of mRNA expression for tumor necrosis factor-alpha (TNF-α) and heat shock protein 70 (HSP 70), indicating an inflammatory and cellular stress response. nih.gov Conversely, the expression of major histocompatibility complex 2 (MHC 2) was downregulated, suggesting compromised immune function. nih.gov

In zebrafish (Danio rerio), 2,4-DCP has been identified as an endocrine disruptor, and molecular analyses have shown that it can increase the number of primordial germ cells (PGCs) by upregulating the expression of PGC marker genes like vasa and dnd. researchgate.net This effect is mediated through the estrogen receptor 2a (esr2a) signaling pathway, highlighting a specific molecular mechanism of endocrine disruption. researchgate.net

At the cellular level, 2,4-DCP is known to induce apoptosis (programmed cell death). Proteomic-level investigations in mouse embryonic fibroblasts revealed that this process involves the activation of caspase-3, a key executioner protein in the apoptotic cascade. nih.gov The compound was also found to activate all three branches of the endoplasmic reticulum (ER) stress response, a cellular pathway that, when overwhelmed, can lead to apoptosis. nih.gov These findings provide a direct link between a molecular event (ER stress) and a toxicological outcome (cell death).

The table below summarizes key molecular responses to 2,4-DCP identified through transcriptomic and proteomic approaches.

| Organism/Model System | Biological Response | Key Genes/Proteins Modulated | Research Focus |

| African Catfish | Immunotoxicity, Stress | TNF-α, HSP 70 (Upregulated); MHC 2 (Downregulated) | Ecotoxicology |

| Zebrafish | Endocrine Disruption | vasa, dnd, esr2a (Upregulated) | Developmental Toxicity |

| Mouse Embryonic Fibroblasts | Apoptosis, Cellular Stress | Caspase-3 (Activated); IRE1α, ATF6, eIF2α (Activated) | Mechanistic Toxicology |

This table presents a selection of research findings on the molecular responses to 2,4-Dichlorophenol (B122985) exposure.

Metabolomics, the study of small molecule metabolites, is crucial for mapping the biotransformation and degradation pathways of 2,4-DCP. When an organism or microbial community metabolizes a compound, it produces a series of intermediate chemicals. Identifying these metabolites provides a roadmap of the degradation process and helps assess the potential for complete mineralization versus the formation of persistent, toxic byproducts.

The degradation of 2,4-DCP can proceed through different pathways depending on the environmental conditions (e.g., aerobic vs. anaerobic) and the organisms involved. In anaerobic freshwater sediments, a sequential degradation pathway has been identified:

Reductive dechlorination of 2,4-DCP to 4-Chlorophenol (4-CP). nih.gov

Dechlorination of 4-CP to Phenol (B47542). nih.gov

Carboxylation of Phenol to Benzoate. nih.gov

Degradation of Benzoate to Methane and Carbon Dioxide. nih.gov

This multi-step process involves at least five different types of microorganisms, each responsible for a specific step. nih.gov